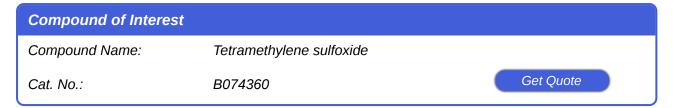


An In-depth Technical Guide to the Chemical Structure of Tetramethylene Sulfoxide

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Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylene sulfoxide, also known by its IUPAC name thiolane 1-oxide, is a cyclic organosulfur compound with a wide range of applications as a polar aprotic solvent and as a ligand in coordination chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectroscopic signature. Detailed experimental protocols for its synthesis, purification, and characterization are presented to facilitate its use in research and development. Furthermore, this document explores its toxicological profile and known biological activities, offering insights for professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

Tetramethylene sulfoxide is a colorless to light yellow liquid that is fully miscible with water.[1] [2] Its key identifiers and physicochemical properties are summarized in the tables below.



Identifier	Value
IUPAC Name	thiolane 1-oxide[3]
Synonyms	Tetrahydrothiophene 1-oxide, TMSO, Thiophane oxide[3]
CAS Number	1600-44-8[3]
Molecular Formula	C ₄ H ₈ OS[3]
Molecular Weight	104.17 g/mol [3]
SMILES	C1CCS(=0)C1[4]
InChIKey	ISXOBTBCNRIIQO-UHFFFAOYSA-N[4]

Physicochemical Property	Value
Density	1.158 g/mL at 25 °C[5]
Boiling Point	235-237 °C[5]
Flash Point	112 °C (closed cup)
Refractive Index (n20/D)	1.52[5]
Water Solubility	Fully miscible[1]

Synthesis and Purification

The most common laboratory synthesis of **tetramethylene sulfoxide** involves the controlled oxidation of its precursor, tetrahydrothiophene.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the oxidation of sulfides.

Materials:

• Tetrahydrothiophene



- Hydrogen peroxide (30% aqueous solution)
- Glacial acetic acid
- Dichloromethane
- Sodium hydroxide solution (4 M)
- Anhydrous sodium sulfate
- Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrahydrothiophene (1 equivalent) in glacial acetic acid.
- Cool the mixture in an ice bath.
- Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by thin-layer chromatography.
- Once the starting material is consumed, carefully neutralize the reaction mixture with a 4 M sodium hydroxide solution.
- Extract the product with dichloromethane (3 x volume of the aqueous layer).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

For applications requiring high purity, the synthesized **tetramethylene sulfoxide** can be further purified.[2]

Materials:



- Crude tetramethylene sulfoxide
- Barium oxide (BaO)
- Calcium hydride (CaH₂)
- Vacuum distillation apparatus

Procedure:

- Shake the crude tetramethylene sulfoxide with barium oxide for 4 days to remove acidic impurities and water.
- Decant the liquid and add calcium hydride to further dry the product.
- Distill the tetramethylene sulfoxide under reduced pressure from calcium hydride to obtain the purified product.

Structural Elucidation

The chemical structure of **tetramethylene sulfoxide** has been extensively characterized using various spectroscopic and crystallographic techniques.

Spectroscopic Characterization

The following tables summarize the key spectroscopic data for **tetramethylene sulfoxide**.

¹H NMR Spectral Data (CDCl₃, 399.65 MHz)[4]

Chemical Shift (δ) ppm	Multiplicity	Assignment
2.88	Multiplet	2H, -S(O)CH ₂ -
2.43	Multiplet	2H, -CH ₂ -
2.05	Multiplet	4H, -CH2CH2-

¹³C NMR Spectral Data



Chemical Shift (δ) ppm	Assignment
53.5	-S(O)CH ₂ -
23.0	-CH ₂ CH ₂ -

IR Spectral Data (Neat)

Wavenumber (cm ⁻¹)	Assignment
2950-2850	C-H stretch
1040	S=O stretch

Mass Spectrometry Data (Electron Ionization)[3][6]

m/z	Relative Intensity	Assignment
104	High	[M]+
63	High	[C ₂ H ₃ S] ⁺
55	Base Peak	[C4H7]+

Crystallographic Data

The three-dimensional structure of **tetramethylene sulfoxide** has been determined by X-ray crystallography. The following data is from an iron-porphyrin complex containing two **tetramethylene sulfoxide** ligands.

Crystal Structure Data (COD ID: 4333379)[7]



Parameter	Value
Crystal System	Monoclinic
Space Group	P 1 21/c 1
a (Å)	11.258
b (Å)	15.9262
c (Å)	12.393
α (°)	90
β (°)	116.246
y (°)	90
Cell Volume (ų)	1992.95

Experimental Protocols for Structural Analysis NMR Spectroscopy

Sample Preparation:[8][9]

- Dissolve 5-25 mg of **tetramethylene sulfoxide** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
- Filter the solution through a pipette plugged with cotton wool into a clean 5 mm NMR tube to remove any particulate matter.
- · Cap the NMR tube securely.

Data Acquisition:

- Instrument: 400 MHz NMR Spectrometer
- ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence.



IR Spectroscopy

Sample Preparation (ATR-FTIR):[10]

- Ensure the ATR crystal is clean.
- Place a single drop of neat **tetramethylene sulfoxide** directly onto the ATR crystal.

Data Acquisition:

- Instrument: FTIR Spectrometer with an ATR accessory
- Procedure: Collect the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Introduction:

 Introduce a small amount of the sample into the mass spectrometer via direct injection or a GC inlet.

Data Acquisition (Electron Ionization):

- Ionization Energy: 70 eV
- Mass Range: Scan from m/z 10 to 200.

Biological Activity and Toxicological Profile Toxicological Data

Tetramethylene sulfoxide exhibits low acute toxicity.

Toxicity Metric	Value
LD ₅₀ (mouse, intraperitoneal)	3,500 mg/kg[3]

It is classified as a skin and eye irritant.[3]



Biological Activity

While specific signaling pathways involving **tetramethylene sulfoxide** are not extensively documented, studies on its close analog, dimethyl sulfoxide (DMSO), provide valuable insights. DMSO is known to be a potent radioprotective agent and can influence enzyme kinetics.[11] [12]

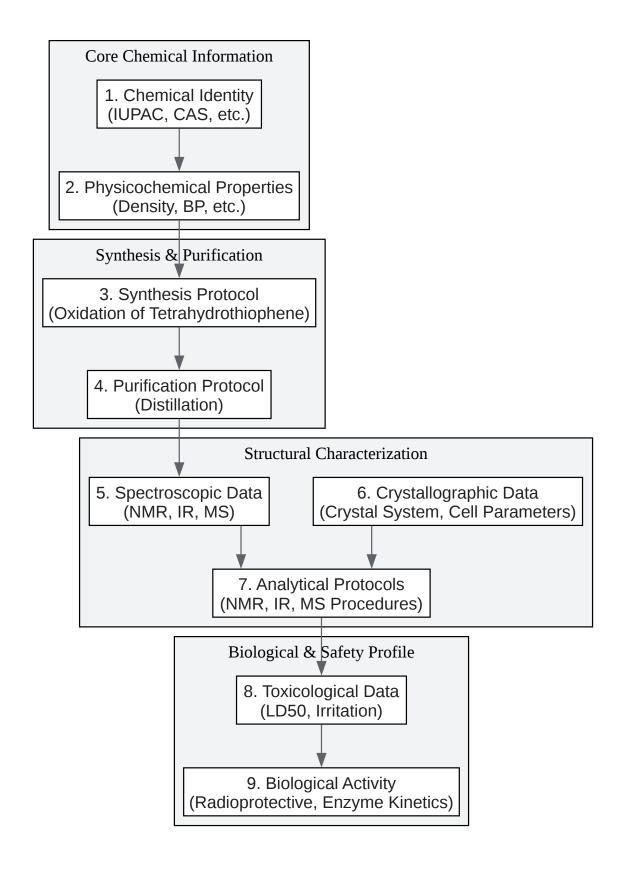
- Radioprotective Effects: Some sulfoxide compounds have been investigated for their ability to protect against radiation-induced damage.[13] This is a promising area for further research with **tetramethylene sulfoxide**.
- Enzyme Kinetics: **Tetramethylene sulfoxide** has been shown to enhance the activity of pepsin.[14] The presence of sulfoxides in enzymatic assays can alter kinetic parameters such as K_m and V_{max}, an important consideration for drug screening and development.[15] [16][17]

Given the structural similarity to DMSO, which is known to affect cellular processes and signaling, professionals in drug development should consider the potential for **tetramethylene sulfoxide** to act as more than just an inert solvent in biological systems.

Logical Overview of the Technical Guide

The following diagram illustrates the logical flow of the information presented in this whitepaper, from fundamental chemical identity to its biological implications.





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Caption: Logical flow of the technical guide on tetramethylene sulfoxide.



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